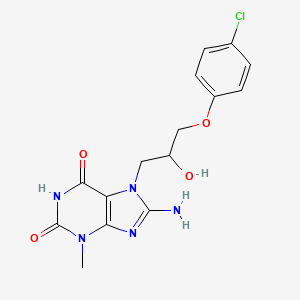
8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16ClN5O4 and its molecular weight is 365.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 332904-84-4, is a purine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24ClN5O4
- Molecular Weight : 469.92 g/mol
- Purity : ≥ 98%
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases, which are crucial for cell signaling and proliferation.
- Antioxidant Activity : It has been shown to possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. Several studies have reported its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.46 | Apoptosis |
| NCI-H460 | 0.39 | Autophagy |
| Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
- Study on MCF7 Cells : A study reported that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 0.46 µM, indicating potent cytotoxic effects.
- NCI-H460 Cell Line Research : Research involving NCI-H460 lung cancer cells demonstrated that the compound could induce autophagy at low concentrations (IC50 = 0.39 µM), suggesting a dual mechanism involving both apoptosis and autophagy.
Pharmacological Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on tumor cells, it is being investigated as a potential chemotherapeutic agent.
- Antioxidant Treatments : Its ability to reduce oxidative stress positions it as a candidate for diseases associated with oxidative damage.
Eigenschaften
IUPAC Name |
8-amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4/c1-20-12-11(13(23)19-15(20)24)21(14(17)18-12)6-9(22)7-25-10-4-2-8(16)3-5-10/h2-5,9,22H,6-7H2,1H3,(H2,17,18)(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBEXMXBMKTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













